molecular formula C8H14N2S B13136140 1-(2-isopropylthiazol-5-yl)-N-methylmethanamine

1-(2-isopropylthiazol-5-yl)-N-methylmethanamine

Cat. No.: B13136140
M. Wt: 170.28 g/mol
InChI Key: AXEPKLPPWGHQAA-UHFFFAOYSA-N
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Description

1-(2-isopropylthiazol-5-yl)-N-methylmethanamine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound, with its unique substituents, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-isopropylthiazol-5-yl)-N-methylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the isopropyl and N-methylmethanamine groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The isopropyl group can be introduced via alkylation reactions, and the N-methylmethanamine group can be added through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-isopropylthiazol-5-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(2-isopropylthiazol-5-yl)-N-methylmethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-isopropylthiazol-5-yl)-N-methylmethanamine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its isopropyl and N-methylmethanamine groups differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .

Properties

IUPAC Name

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)8-10-5-7(11-8)4-9-3/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEPKLPPWGHQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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